molecular formula C17H17NO2S B3015608 N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide CAS No. 2034558-20-6

N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide

Cat. No. B3015608
CAS RN: 2034558-20-6
M. Wt: 299.39
InChI Key: DRCSILBRMVKNMV-UHFFFAOYSA-N
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Description

Benzofuran is a heterocyclic compound that is ubiquitous in nature . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Thiophene is a five-membered aromatic ring with one sulfur atom. Compounds containing these structures have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is complex and versatile, making them suitable for a wide range of biological and pharmacological applications . The benzofuran ring is a key heterocycle in many drugs due to its versatility and unique physicochemical properties .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are diverse and complex. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .

Scientific Research Applications

Anti-Tumor Activity

Benzofuran derivatives have been extensively studied for their anti-tumor properties. Research indicates that this compound exhibits significant cell growth inhibitory effects in various cancer cell lines. For instance, it has demonstrated inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Further investigations into its mechanism of action and potential as an anticancer agent are warranted.

Antibacterial Properties

Benzofuran compounds often possess antibacterial activity. While specific studies on this compound are limited, its structural similarity to other benzofuran derivatives suggests potential antibacterial effects. Researchers have synthesized related compounds and evaluated their cytotoxic properties against both standard and clinical bacterial strains . Further exploration could reveal its efficacy against specific pathogens.

Anti-Viral Applications

Given the compound’s structural resemblance to other bioactive benzofurans, it’s worth exploring its anti-viral potential. For instance, a novel macrocyclic benzofuran compound was discovered with anti-hepatitis C virus activity . Further studies may uncover additional antiviral applications.

Immunosuppressive Activity

A related compound, N-[(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methyl]- (4-methyl-1,2,3-thiadiazole-5-yl)-Formamide , demonstrated highly immunosuppressive activity . Investigating whether our compound shares similar properties could open avenues for immunosuppressant drug development.

Synthetic Chemistry and Drug Prospects

Researchers have developed novel methods for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling . These synthetic approaches enhance access to complex benzofuran derivatives, potentially leading to novel drug candidates.

Future Directions

Given the wide range of biological activities exhibited by benzofuran derivatives, they have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran derivatives with enhanced biological activities and potential applications in many aspects .

properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-4-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-12-9-16(21-11-12)17(19)18-8-4-6-14-10-13-5-2-3-7-15(13)20-14/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCSILBRMVKNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(benzofuran-2-yl)propyl)-4-methylthiophene-2-carboxamide

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